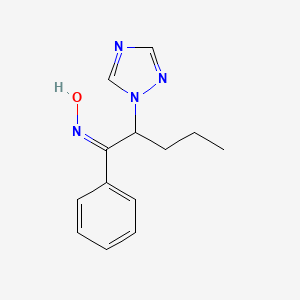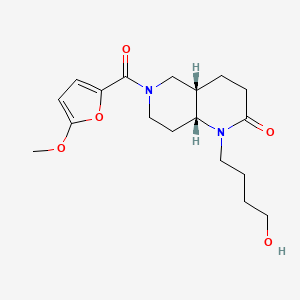
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime, also known as PTZ-oxime, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oximes, which are compounds that contain a nitrogen atom connected to an oxygen atom by a carbon atom. PTZ-oxime has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly gamma-aminobutyric acid (GABA) and glutamate. By regulating the balance between these neurotransmitters, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime may help to prevent seizures and protect neurons from damage.
Biochemical and Physiological Effects
In addition to its neurological effects, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has also been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may help to protect cells from damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is that it is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it more difficult to design experiments that accurately measure its effects.
Orientations Futures
There are several potential future directions for research on 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime. One area of interest is its potential use in the treatment of Alzheimer's disease, as studies have shown that it may help to reduce the buildup of beta-amyloid plaques in the brain. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications in other neurological disorders. Finally, more studies are needed to investigate its potential biochemical and physiological effects, particularly in the context of chronic diseases such as cancer and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime involves the reaction of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime.
Applications De Recherche Scientifique
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In animal studies, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has been found to exhibit anticonvulsant and neuroprotective effects, making it a promising candidate for further research.
Propriétés
IUPAC Name |
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKQVULAECMFRT-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(/C(=N\O)/C1=CC=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5297723.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5297727.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5297742.png)
![8-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5297750.png)
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine-4-carboxamide](/img/structure/B5297762.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297768.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297796.png)